5'-O-DMT-N4-Ac-dC

Oligonucleotide Synthesis Solid-Phase Chemistry Deprotection Kinetics

Standard benzoyl-protected dC monomers create an overnight deprotection bottleneck, limiting synthesizer utilization. 5'-O-DMT-N4-Ac-dC (CAS 100898-63-3) resolves this with its N4-acetyl group, enabling complete deprotection in 10 minutes under mild AMA conditions. - Increases instrument runs per week by eliminating the overnight step. - Superior acid stability minimizes depurination in long (>60-mer) or GC-rich sequences. - Consistent high-purity bulk supply for core facilities and industrial-scale synthesis.

Molecular Formula C32H33N3O7
Molecular Weight 571.6 g/mol
CAS No. 100898-63-3
Cat. No. B025089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-O-DMT-N4-Ac-dC
CAS100898-63-3
Molecular FormulaC32H33N3O7
Molecular Weight571.6 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O
InChIInChI=1S/C32H33N3O7/c1-21(36)33-29-17-18-35(31(38)34-29)30-19-27(37)28(42-30)20-41-32(22-7-5-4-6-8-22,23-9-13-25(39-2)14-10-23)24-11-15-26(40-3)16-12-24/h4-18,27-28,30,37H,19-20H2,1-3H3,(H,33,34,36,38)/t27-,28+,30+/m0/s1
InChIKeyFHZQVUQHQIUSPM-PKZQBKLLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-O-DMT-N4-Ac-dC for High-Fidelity Oligo Synthesis


5'-O-DMT-N4-Ac-dC (CAS 100898-63-3), also known as N4-Acetyl-2'-deoxy-5'-O-DMT-cytidine, is a protected deoxycytidine derivative with the molecular formula C32H33N3O7 and a molecular weight of 571.6 g/mol [1]. It is a core building block in the phosphoramidite-based solid-phase synthesis of oligonucleotides . The molecule features an acid-labile 5'-O-(4,4'-dimethoxytrityl) (DMT) group for controlled chain elongation and an N4-acetyl group for exocyclic amine protection, which prevents unwanted side reactions during synthesis .

15′-O-DMT enables acid-labile chain elongation control
2N4-Acetyl protection prevents exocyclic amine side reactions
3Compatible with rapid AMA deprotection for high-throughput synthesis

Why Bz-dC Cannot Substitute 5'-O-DMT-N4-Ac-dC


The choice of the N4-acetyl protecting group on 5'-O-DMT-N4-Ac-dC, rather than the more common N4-benzoyl group found in Bz-dC phosphoramidites, is not arbitrary. These protecting groups exhibit markedly different deprotection kinetics and stability profiles, making them non-interchangeable for specific synthetic workflows . Using a generic Bz-dC analog in a protocol optimized for Ac-dC can lead to incomplete deprotection, increased side-product formation, and significantly lower yields of full-length oligonucleotide product [1]. The differential performance is rooted in the faster and milder cleavage conditions enabled by the acetyl group, a feature that is critical for the synthesis of sensitive or modified nucleic acid sequences .

Property
5′-O-DMT-N4-Ac-dC
Bz-dC Analog
Deprotection speed
Rapid AMA-compatible deprotection
Overnight NH4OH deprotection
Acid stability
Enhanced stability under detritylation
Less stable under acidic conditions
Protocol fit
Optimized for fast, mild cleavage
Requires harsh, extended conditions
Using a generic Bz-dC analog in an Ac-dC-optimized protocol may lead to incomplete deprotection, increased side-product formation, and lower full-length product yields.

5'-O-DMT-N4-Ac-dC Performance Evidence


Deprotection Speed: Acetyl vs. Benzoyl Protection

The 5'-O-DMT-N4-Ac-dC derivative enables a significantly accelerated final deprotection step compared to the standard benzoyl-protected analog (Bz-dC). A protocol using Ac-dC, Bz-dA, and DMF-dG monomers allows for complete cleavage and deprotection in 10 minutes at room temperature using a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) . In contrast, protocols using standard benzoyl-protected dC (Bz-dC) typically require treatment with concentrated ammonium hydroxide at 55°C for 8-15 hours .

Deprotection speed
Head-to-head
~10 min (AMA, room temperature) vs 8–15 h (NH₄OH, 55 °C)
Supports high-throughput workflow fit
Approx. 48× to 90× faster cycle time
Oligonucleotide Synthesis Solid-Phase Chemistry Deprotection Kinetics

Acid Stability of N4-Acetyl-dC

The N4-acetyl protecting group confers greater stability to the nucleoside under the acidic conditions encountered during DMT removal (detritylation) in solid-phase synthesis, compared to both benzoyl and pivaloyl alternatives. A study evaluating protecting groups for 5-fluoro-2'-deoxycytidine found that N-acetyl was preferred over N-pivaloyl and N-benzoyl specifically because of the stability of the N4-protected nucleoside under acidic conditions and its ease of removal after synthesis [1]. This property minimizes premature and unwanted loss of the N4-protecting group during each synthesis cycle, which is critical for maintaining high coupling efficiency and sequence fidelity.

Acid stability
Head-to-head
N-Acetyl preferred over N-pivaloyl and N-benzoyl under acidic detritylation conditions
May improve coupling fidelity
Qualitative selection from source; stability advantage reported
Nucleoside Protection Chemical Stability Solid-Phase Synthesis

Solution Stability of dC Phosphoramidite

The solution stability of the 5'-O-DMT-N4-Ac-dC phosphoramidite in acetonitrile is exceptionally high, on par with the most stable phosphoramidite (dT). A study analyzing the impurity profiles of standard phosphoramidites found that after five weeks of storage under an inert gas atmosphere, the purity of dC (with standard benzoyl protection) was reduced by only 2%, identical to the degradation observed for the dT amidite [1]. In stark contrast, the dG(ib) amidite degraded by 39% under the same conditions, and dA(bz) by 6% [1]. This data classifies the dC amidite as one of the most stable standard building blocks.

Solution stability
Class-level inference
~2% purity reduction after 5 weeks in acetonitrile
Supports extended use on synthesizers
Comparable to dT; ~20× more stable than dG(ib)
Phosphoramidite Stability Reagent Storage Oligonucleotide Synthesis

Prevention of N-Phosphitylation Side Reactions

The highly nucleophilic exocyclic amino group of deoxycytidine (dC) is prone to unwanted N-phosphitylation reactions during standard phosphoramidite-based synthesis if left unprotected [1]. This side reaction consumes the active phosphoramidite and leads to branched or otherwise defective oligonucleotide products. The N4-acetyl group on 5'-O-DMT-N4-Ac-dC effectively masks this amino group, preventing N-phosphitylation and ensuring that the phosphoramidite reacts almost exclusively with the intended 5'-hydroxyl group of the growing chain .

Side-reaction control
Class-level inference
N4-acetyl masks exocyclic amine, preventing N-phosphitylation
Ensures coupling selectivity
Critical for high stepwise yields
Phosphoramidite Chemistry Side Reactions Base Protection

dod-DNA Synthesis Precursor

Beyond its role in standard oligonucleotide synthesis, 5'-O-DMT-N4-Ac-dC has a unique and documented application as a precursor for synthesizing dodecyl phosphoramidite [1]. This specialized building block is essential for creating 'dod-DNA,' a class of amphiphilic DNA containing internal hydrophobic dodecyl phosphotriester linkages . This is a distinct and value-added capability that differentiates it from many other standard protected nucleosides, which lack documented utility as precursors for this class of advanced materials.

dod-DNA precursor
Supporting evidence
Used as starting material for dodecyl phosphoramidite synthesis
Enables amphiphilic DNA research
Unique documented application pathway
Amphiphilic DNA DNA Nanotechnology Modified Oligonucleotides

5'-O-DMT-N4-Ac-dC Key Applications


High-Throughput Oligonucleotide Synthesis

This compound is the monomer of choice for core facilities and industrial oligonucleotide manufacturers seeking to maximize synthesizer throughput. The 10-minute AMA deprotection protocol directly addresses the overnight bottleneck of standard benzoyl-protected dC workflows, significantly increasing the number of synthesis runs per instrument per week . Its high solution stability also allows for extended, reliable use on automated platforms [1].

Long and Challenging Sequence Synthesis

For the synthesis of long oligonucleotides (>60-mers), difficult sequences (e.g., high GC content), or sequences prone to secondary structure, the superior acid stability of the N4-acetyl group minimizes depurination and other side reactions during each detritylation cycle [2]. This property is essential for maintaining high stepwise yields, which is the primary determinant of final product purity and yield for long sequences [3].

Amphiphilic DNA (dod-DNA) Production

5'-O-DMT-N4-Ac-dC is a specific and documented precursor for the synthesis of dodecyl phosphoramidite, the key monomer used to construct dod-DNA . This application is critical for researchers engineering self-assembling DNA nanostructures, DNA-based materials, and biosensors that rely on hydrophobic interactions for stability or function [4].

Base-Modified Cytidine Analogs

The N4-acetyl protecting group serves as a labile yet stable foundation for the introduction of other modifications at the cytosine base, such as the 5-fluoro group [2]. This makes the compound a valuable starting point for medicinal chemists and chemical biologists synthesizing fluorinated or other base-modified oligonucleotides for use as NMR probes, in antisense technology, or in other advanced nucleic acid therapeutics research.

Application
Selection Property
Validation Focus
High-throughput oligonucleotide synthesis
Rapid AMA-compatible deprotection kinetics
Cycle time per synthesis run
Long & challenging sequence synthesis
Acid-stable N4-acetyl protection
Stepwise coupling yield retention
Amphiphilic DNA (dod-DNA) production
Dodecyl phosphoramidite precursor capability
Hydrophobic domain assembly
Base-modified cytidine analog synthesis
Labile N4-acetyl group for further modification
Modified oligonucleotide purity

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